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Compound of Interest

Compound Name: 1-(3-Aminophenyl)piperazin-2-one

Cat. No.: B581201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible

synthetic route, and the potential biological significance of 1-(3-Aminophenyl)piperazin-2-
one. This document is intended to serve as a foundational resource for researchers in

medicinal chemistry and drug discovery.

Core Compound Data
The fundamental molecular properties of 1-(3-Aminophenyl)piperazin-2-one are summarized

in the table below.

Property Value

Molecular Formula C₁₀H₁₃N₃O

Molecular Weight 191.23 g/mol

CAS Number 1022128-80-8

Experimental Protocols: A Plausible Synthetic
Approach
While a specific, detailed experimental protocol for the synthesis of 1-(3-
Aminophenyl)piperazin-2-one is not readily available in the cited literature, a general and
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logical synthetic route can be proposed based on established methods for the preparation of N-

arylpiperazin-2-ones. The following protocol describes a two-step process involving the

synthesis of an intermediate, 1-(3-nitrophenyl)piperazin-2-one, followed by its reduction to the

target compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and

a suitable base.

Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-

dimethylformamide (DMF).

Procedure:

To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride

(1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18

hours.

Reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched with ice-cold water and the product is

extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 1-(3-

nitrophenyl)piperazin-2-one.

Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to 1-(3-Aminophenyl)piperazin-2-one

The final step is the reduction of the nitro group to an amine.

Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH₄Cl),

ethanol, water.
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Procedure:

A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium

chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.

The reaction is stirred vigorously and monitored by TLC.

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the

iron salts.

The filtrate is concentrated under reduced pressure to remove the ethanol.

The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution)

and the product is extracted with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is

evaporated to yield 1-(3-Aminophenyl)piperazin-2-one.

Visualized Synthesis Workflow
The logical workflow for the synthesis of 1-(3-Aminophenyl)piperazin-2-one can be visualized

as a two-step process. The following diagram, generated using DOT language, illustrates this

synthetic pathway.
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Caption: Plausible synthetic workflow for 1-(3-Aminophenyl)piperazin-2-one.

Potential Biological Significance and Therapeutic
Applications
While specific biological activity data for 1-(3-Aminophenyl)piperazin-2-one are not

extensively documented in the public domain, the core structure of an N-arylpiperazine is a

well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are
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known to exhibit a wide range of biological activities, primarily targeting the central nervous

system (CNS).

Many N-arylpiperazine compounds are known to interact with various neurotransmitter

receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction

underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the

aminophenyl moiety in 1-(3-aminophenyl)piperazin-2-one suggests that this compound could

potentially serve as a scaffold for the development of novel CNS-active agents.

Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial

and anticancer properties. Therefore, it is plausible that 1-(3-aminophenyl)piperazin-2-one
and its derivatives could be investigated for these therapeutic applications as well.

It is important to emphasize that these potential applications are based on the broader class of

N-arylpiperazines and would require dedicated biological screening and structure-activity

relationship (SAR) studies to be confirmed for 1-(3-aminophenyl)piperazin-2-one.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-
Aminophenyl)piperazin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581201#1-3-aminophenyl-piperazin-2-one-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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